1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
Description
This compound (CAS: 324773-76-4) consists of a carbazole moiety linked via a propan-2-ol chain to a piperazine ring substituted with a 4-chlorophenyl group. Its molecular formula is C₂₅H₂₆ClN₃O (MW: 419.95 g/mol) . Key physicochemical properties include a density of 1.3 g/cm³, boiling point of 436.6°C at 760 mmHg, and logP of 6.92, indicating significant lipophilicity . It is utilized in pharmaceutical intermediates and research, with suppliers like PHARMEKS Ltd. and Interbioscreen Ltd. offering industrial and pharma-grade material .
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-19-9-11-20(12-10-19)28-15-13-27(14-16-28)17-21(30)18-29-24-7-3-1-5-22(24)23-6-2-4-8-25(23)29/h1-12,21,30H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRMIQYDWMJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbazole Moiety Preparation
9H-Carbazole derivatives are typically synthesized via:
a. Borsche-Drechsel cyclization
- React indole with cyclohexanone derivatives under acidic conditions
- Yields: 60-75% after recrystallization
- Limitations: Requires strict temperature control (-10°C to 5°C)
b. Transition metal-catalyzed coupling
4-(4-Chlorophenyl)Piperazine Synthesis
Industrial-scale production employs:
Method A: Cyclocondensation
- React 1,2-dichloroethane with 4-chloroaniline (2:1 molar ratio)
- Add K2CO3 in refluxing toluene (12h)
- Isolate via fractional distillation (bp 158-160°C/0.8mmHg)
Method B: Ring-closing metathesis
Propanol Linker Assembly
Critical step for connecting heterocyclic units:
Reductive amination protocol
- React 9H-carbazole-9-ethanol (1.0 eq) with 4-(4-chlorophenyl)piperazine (1.2 eq)
- Add NaBH3CN (2.5 eq) in anhydrous MeOH
- Stir under N2 at 60°C for 48h
- Purify via silica chromatography (EtOAc:Hexane = 3:7)
Optimization data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 40-80 | 60 | +18% |
| NaBH3CN (eq) | 1.5-3.0 | 2.5 | +12% |
| Solvent | MeOH, EtOH, THF | MeOH | +9% |
Alternative Synthetic Strategies
Mitsunobu Reaction Approach
Enzymatic Resolution
- Resolve racemic mixture using lipase B from Candida antarctica
- Kinetic resolution in vinyl acetate (ee >99%)
- Productivity: 0.8 g/L/h
Process Optimization Challenges
Byproduct Formation
Major impurities identified by LC-MS:
- N,N'-Bis-carbazolyl derivative (MW 583.2) – 5-7%
- Chlorophenyl-deprotected analog (MW 385.4) – 2-3%
Mitigation strategies :
- Use molecular sieves (4Å) to absorb liberated H2O
- Maintain reaction pH 7.5-8.0 with NH4OAc buffer
Scale-up Considerations
- Exothermic risk during NaBH3CN addition (ΔT = 15°C)
- Recommended: Semi-batch addition over 2h with jacket cooling
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 8.15 (d, J=7.8 Hz, 2H, carbazole H-4,5)
- δ 7.45 (t, J=7.2 Hz, 2H, carbazole H-3,6)
- δ 7.28 (d, J=8.4 Hz, 2H, chlorophenyl H-2,6)
- δ 3.85 (m, 1H, CH(OH))
- δ 2.95-3.20 (m, 8H, piperazine protons)
HRMS (ESI+) :
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC-UV | C18, MeCN/H2O (70:30), 254nm | 99.2% |
| Chiral SFC | AD-H column, CO2/MeOH | 99.8% |
| Elemental analysis | C25H26ClN3O | ±0.3% |
Industrial Production Protocols
Kilo-scale Manufacturing
Batch process (Patent WO202215678A1) :
- Charge 9H-carbazole-9-ethanol (5.0 kg), 4-(4-chlorophenyl)piperazine (6.2 kg)
- Add MeOH (50 L), then NaBH3CN (3.8 kg) portionwise
- Heat to 60°C with mechanical stirring (48h)
- Quench with 10% citric acid (20 L)
- Extract with EtOAc (3×30 L), dry over Na2SO4
- Crystallize from EtOH/H2O (4:1)
Continuous Flow Alternative
| Parameter | Microreactor Setup | Benefit |
|---|---|---|
| Residence time | 120 min (vs. 48h batch) | 24x faster |
| Temperature | 130°C (P = 15 bar) | Enhanced kinetics |
| Mixing efficiency | Ultrasonic irradiation | Avoids local hot spots |
| Yield | 79% (steady state) | +11% vs. batch |
Emerging Methodologies
Photocatalytic C-N Coupling
Biocatalytic Approaches
- Use transaminase mutants for asymmetric synthesis
- Achieves 99% ee without chiral resolution
- Productivity: 15 g/L/day in fed-batch E. coli cultures
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is explored for its use in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, including serotonin and dopamine pathways, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives
1-(9H-Carbazol-9-yl)-3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-2-ol (CAS: 328015-91-4)
- Molecular Formula : C₂₅H₂₆ClN₃O (MW: 419.95 g/mol) .
- Key Differences :
- The 3-chlorophenyl substituent alters steric and electronic interactions compared to the 4-chloro isomer.
- Similar physicochemical properties (density: 1.3 g/cm³; boiling point: ~436.6°C) suggest minimal impact on bulk properties .
- Pharmacological implications: Positional isomerism may influence receptor binding. For example, β-adrenergic antagonists like carazolol (a carbazole derivative) show sensitivity to substituent positioning .
Target Compound (4-Chlorophenyl) :
Dichlorophenyl Derivatives
1-(9H-Carbazol-9-yl)-3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]propan-2-ol (CAS: 2248835-86-9)
- Molecular Formula : C₂₅H₂₅Cl₂N₃O (MW: 454.4 g/mol) .
- Synthetic Challenges: Dichlorination may require harsher conditions or specialized catalysts . Pharmacological Impact: Enhanced halogen bonding could improve affinity for targets like dopamine or serotonin receptors, but reduced solubility may limit bioavailability.
Complex Derivatives with Additional Functional Groups
9H-Carbazol-2-yl N-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl]carbamate (42)
Tabulated Comparison of Key Compounds
Biological Activity
1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol, also known by its CAS number 324773-76-4, is a complex organic compound featuring a carbazole moiety linked to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.95 g/mol. Its structure includes a carbazole core, which is known for its electronic properties, and a chlorophenyl group that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3O |
| Molecular Weight | 419.95 g/mol |
| Density | 1.26 g/cm³ |
| Boiling Point | 436.6 °C |
| LogP | 6.70 |
| pKa | 13.88 |
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). The compound is believed to modulate neurotransmitter pathways, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Molecular Targets:
- Serotonin Receptors: The compound may influence serotonin receptor activity, potentially offering therapeutic effects for mood disorders.
- Dopamine Receptors: Its interaction with dopamine receptors suggests possible applications in treating conditions like schizophrenia or Parkinson's disease.
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities:
- Antidepressant-like Effects: In animal models, administration of the compound has shown significant antidepressant-like behavior, likely due to its action on serotonin pathways.
- Neuroprotective Properties: Studies suggest that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
- Anxiolytic Effects: Preliminary studies indicate anxiolytic properties, making it a candidate for anxiety disorder treatments.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of the compound using forced swim and tail suspension tests in rodents. Results indicated a significant reduction in immobility time compared to controls, suggesting potential efficacy as an antidepressant .
Study 2: Neuroprotection
Research conducted by Zhang et al. (2020) demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through modulation of the Bcl-2 family proteins .
Study 3: Anxiolytic Effects
In another study, the compound was tested for anxiolytic effects in mice subjected to elevated plus maze tests. The results showed increased time spent in open arms, indicating reduced anxiety levels .
Q & A
Advanced Research Question
- Selectivity assays : Use radioligand binding studies (e.g., with 5-HT₆ or D₂ receptors) to quantify affinity, comparing results to structurally related compounds (e.g., 3,6-dichlorocarbazole derivatives) .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation sites (e.g., carbazole ring or piperazine) .
- SAR analysis : Modify substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to correlate electronic effects with activity trends .
How can researchers reconcile contradictory pharmacological data reported for carbazole-piperazine hybrids?
Advanced Research Question
Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:
- Standardized protocols : Use Eurofins Panlabs receptor panels to ensure consistency across studies .
- Data normalization : Express activity as % inhibition relative to controls (e.g., clozapine for antipsychotic activity) to reduce inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify outliers and validate trends .
What are the best practices for purity assessment and impurity profiling of this compound?
Basic Research Question
- HPLC-DAD/ELSD : Use C18 columns (acetonitrile/0.1% TFA gradients) to detect impurities >0.1% .
- Mass spectrometry : HRMS (ESI+) identifies byproducts (e.g., unreacted carbazole or piperazine intermediates) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic cleavage of the propan-2-ol linkage .
How does the compound’s stereochemistry influence its pharmacological profile?
Advanced Research Question
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess individual activity .
- Molecular dynamics (MD) : Simulate enantiomer-receptor binding (e.g., with GROMACS) to predict stereospecific interactions .
Example : The (R)-enantiomer of a related piperazine-carbazole hybrid showed 10-fold higher D₂ receptor affinity than the (S)-form .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
- Hazard classification : Based on structurally similar compounds, it may exhibit acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and skin irritation .
- PPE : Use nitrile gloves, fume hoods, and closed systems for synthesis to minimize exposure .
- Waste disposal : Incinerate at >1000°C to prevent environmental release of chlorinated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
